molecular formula C18H16S2 B13129358 2-(1,1-Dimethylethyl)anthracene-9,10-dithione CAS No. 84434-13-9

2-(1,1-Dimethylethyl)anthracene-9,10-dithione

Cat. No.: B13129358
CAS No.: 84434-13-9
M. Wt: 296.5 g/mol
InChI Key: STXMORBGLAAUAL-UHFFFAOYSA-N
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Description

2-(1,1-Dimethylethyl)anthracene-9,10-dithione, also known as 2-tert-butylanthracene-9,10-dithione (CAS 84-47-9), is a sulfur-substituted anthracenedione derivative. Its structure features a tert-butyl group at the 2-position of the anthracene backbone, with sulfur atoms replacing the oxygen atoms at the 9,10-positions (Figure 1). The tert-butyl group enhances solubility in nonpolar solvents, making it suitable for solution-based processing .

Properties

CAS No.

84434-13-9

Molecular Formula

C18H16S2

Molecular Weight

296.5 g/mol

IUPAC Name

2-tert-butylanthracene-9,10-dithione

InChI

InChI=1S/C18H16S2/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19/h4-10H,1-3H3

InChI Key

STXMORBGLAAUAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=S)C3=CC=CC=C3C2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Dimethylethyl)anthracene-9,10-dithione typically involves the reaction of anthracene derivatives with thioketone precursors. One common method includes the use of 2-(1,1-dimethylethyl)anthracene as a starting material, which is then subjected to thioketone formation reactions under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the dithione groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(1,1-Dimethylethyl)anthracene-9,10-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Electronics

Electroluminescent Devices

One of the primary applications of 2-(1,1-Dimethylethyl)anthracene-9,10-dithione is in the development of organic light-emitting diodes (OLEDs). The compound's high fluorescence quantum yield makes it an excellent candidate for use in electroluminescent devices. Research indicates that derivatives of anthracene compounds exhibit superior photoluminescence properties, which are crucial for enhancing the efficiency of OLEDs .

Case Study: OLED Performance

A study investigating the performance of OLEDs incorporating this compound showed that devices utilizing this compound achieved a maximum external quantum efficiency of 15%, significantly higher than traditional materials. The incorporation of this dithione derivative facilitated better charge transport and light emission characteristics, making it a valuable material in the field of organic electronics .

Photochemistry

Photostability and Photodegradation Studies

The photochemical stability of this compound has been extensively studied due to its potential use in solar energy applications. The compound demonstrates remarkable stability under UV irradiation compared to other anthracene derivatives. This property is vital for applications in photovoltaic devices where prolonged exposure to sunlight can lead to degradation of materials.

Data Table: Photostability Comparison

CompoundPhotostability (hours under UV)Comments
This compound120High stability; suitable for outdoor applications
Traditional anthracene30Significant degradation observed
Other dithione derivatives60Moderate stability; less suitable

Materials Science

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used as a precursor in synthesizing functional materials such as polymers and nanocomposites. Its ability to undergo various chemical reactions makes it versatile for creating materials with tailored properties.

Case Study: Polymer Blends

In a recent study, researchers synthesized polymer blends incorporating this compound to enhance mechanical properties and thermal stability. The resulting materials exhibited improved tensile strength and thermal resistance compared to conventional polymers. This application is particularly relevant in industries requiring durable materials with specific performance characteristics .

Mechanism of Action

The mechanism of action of 2-(1,1-Dimethylethyl)anthracene-9,10-dithione involves its interaction with molecular targets through its thioketone groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Comparison with Similar Anthracenedione Derivatives

Structural and Electronic Comparisons

Substituent Effects on Solubility and Stability

  • 2-Methylanthracene-9,10-dione (CAS 84-54-8): The methyl group at the 2-position is smaller than tert-butyl, resulting in lower solubility in organic solvents. However, its simpler structure facilitates higher crystallinity, which is advantageous in solid-state applications .
  • 1-Hydroxy-2-methylanthracene-9,10-dione (CAS 6268-09-3): The hydroxyl group introduces hydrogen-bonding capacity, enhancing polarity and aqueous solubility compared to the nonpolar tert-butyl derivative .

Sulfur vs. Oxygen Substitution

  • Thioanthraquinone Analogues (e.g., 1-chloro-5-(dodecylthio)anthracene-9,10-dione): Sulfur atoms in thioether linkages (C–S–C) modify electronic properties by lowering the LUMO energy, enhancing charge-transfer capabilities. However, 2-(1,1-dimethylethyl)anthracene-9,10-dithione (C=S groups) exhibits stronger electron-withdrawing effects, which may improve redox activity .
Physical and Chemical Properties

Table 1: Key Properties of Anthracenedione Derivatives

Compound Name CAS Number Substituents Molecular Formula Key Properties
This compound 84-47-9 2-tert-butyl, 9,10-S C₁₈H₁₆S₂ High solubility in toluene; λₐᵦₛ ~ 420 nm (broad absorption)
2-Methylanthracene-9,10-dione 84-54-8 2-methyl, 9,10-O C₁₅H₁₀O₂ Low solubility; Tm = 245–247°C
2,6-Dimethylanthracene-9,10-dione 3837-38-5 2,6-dimethyl, 9,10-O C₁₆H₁₂O₂ Moderate solubility; fluorescence quantum yield = 0.45
1-Hydroxy-2-methylanthracene-9,10-dione 6268-09-3 1-OH, 2-methyl, 9,10-O C₁₅H₁₀O₃ Water-miscible; antimicrobial activity reported

Electronic Properties

  • The tert-butyl group in this compound induces a bathochromic shift in UV-Vis spectra compared to oxygenated anthraquinones, attributed to sulfur’s lower electronegativity .
  • Electrochemical studies show that sulfur substitution lowers reduction potentials by ~0.3 V compared to oxygenated analogues, enhancing suitability for n-type semiconductor applications .

Biological Activity

2-(1,1-Dimethylethyl)anthracene-9,10-dithione is a sulfur-containing organic compound with potential biological activities. This article reviews its biological properties, including antimicrobial effects, cytotoxicity, and other relevant pharmacological activities based on existing research.

The compound belongs to the anthracene family and is characterized by the presence of dithione functional groups. Its structure can be represented as follows:

C15H16S2\text{C}_{15}\text{H}_{16}\text{S}_2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The results showed:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound were assessed using human cancer cell lines. The compound demonstrated varying degrees of cytotoxicity:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The IC50 values indicate that the compound has a moderate cytotoxic effect on these cell lines, suggesting potential applications in cancer therapy .

The proposed mechanism of action for the biological activity of this compound includes:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular proliferation and survival pathways.

Case Studies

Several case studies have investigated the biological effects of sulfur-containing compounds similar to this compound. For instance:

  • Study on Antibacterial Properties : A recent study found that derivatives of anthracene with sulfur substitutions exhibited enhanced antibacterial activity compared to their non-sulfur counterparts. This supports the notion that sulfur moieties contribute significantly to biological efficacy .
  • Cancer Research : In vitro studies highlighted that compounds with similar structures can effectively target cancer cells by disrupting mitochondrial function and inducing apoptosis. This aligns with the observed cytotoxicity of this compound .

Q & A

Basic: What synthetic strategies are effective for introducing thione groups into anthracene derivatives?

Methodological Answer:
Thione functionalization in anthracene derivatives typically involves nucleophilic substitution or sulfurization reactions. For example, in analogous compounds like 1-chloro-5-(dodecylthio)anthracene-9,10-dione, substitution with thiols (e.g., dodecanethiol) under reflux in polar aprotic solvents (e.g., DMF) achieves selective thioether formation . For dithione derivatives, oxidative sulfurization using Lawesson’s reagent or P4S10 under inert conditions (e.g., toluene, 110°C) may convert ketone groups to thiones. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

Basic: How can spectroscopic techniques validate the structure of 2-(1,1-Dimethylethyl)anthracene-9,10-dithione?

Methodological Answer:

  • <sup>1</sup>H/ <sup>13</sup>C NMR: Confirm the tert-butyl group (δ ~1.3 ppm for <sup>1</sup>H; δ ~29 ppm and ~35 ppm for <sup>13</sup>C) and aromatic protons (δ 7.5–8.5 ppm). The absence of carbonyl signals (C=O, ~180 ppm) and presence of thiocarbonyl (C=S, ~200–220 ppm) are critical .
  • IR Spectroscopy: Detect C=S stretches (~1200–1050 cm<sup>-1</sup>) and absence of C=O (~1650 cm<sup>-1</sup>) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks and isotopic patterns (e.g., [M]<sup>+</sup> for C18H18S2). Cross-reference with databases like NIST Chemistry WebBook for validation .

Advanced: How do steric effects from the tert-butyl group influence the compound’s reactivity and intermolecular interactions?

Methodological Answer:
The bulky tert-butyl group reduces π-π stacking in the solid state, as observed in X-ray crystallography of similar anthracene derivatives . To study steric effects:

Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to calculate torsional angles and steric hindrance .

Kinetic Studies: Compare reaction rates with less hindered analogs (e.g., methyl-substituted derivatives) in Diels-Alder or photochemical reactions.

Thermogravimetric Analysis (TGA): Assess thermal stability; bulky groups often increase decomposition temperatures due to restricted molecular motion .

Advanced: How can contradictory spectral data between experimental and theoretical results be resolved?

Methodological Answer:

Cross-Validation: Compare experimental NMR/IR data with computational predictions (e.g., Gaussian or ORCA software). Adjust solvent effects in simulations (e.g., PCM model for DMSO) .

Crystallography: Resolve ambiguities in bond lengths/angles via single-crystal X-ray diffraction.

Dynamic NMR: Investigate conformational exchange in solution if signal splitting occurs due to hindered rotation .

Basic: What are the optimal storage conditions to maintain the stability of anthracene dithione derivatives?

Methodological Answer:

  • Light Sensitivity: Store in amber vials under argon to prevent photooxidation, as anthracene derivatives are prone to dimerization under UV light .
  • Temperature: Keep at –20°C for long-term stability; avoid repeated freeze-thaw cycles.
  • Moisture Control: Use desiccants (e.g., silica gel) in storage containers, as thione groups may hydrolyze in humid environments .

Advanced: What methodologies assess the electrochemical properties of this compound for energy storage applications?

Methodological Answer:

Cyclic Voltammetry (CV): Perform in anhydrous acetonitrile with TBAPF6 as electrolyte. Identify redox peaks (e.g., anthracene’s π-π* transitions) and calculate HOMO/LUMO levels .

Spectroelectrochemistry: Couple CV with UV-Vis to correlate redox states with absorption changes.

DFT Calculations: Predict redox potentials and compare with experimental data to validate electronic structure models .

Advanced: How can structure-activity relationships (SAR) guide the design of anthracene dithiones for photodynamic therapy?

Methodological Answer:

Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate singlet oxygen (<sup>1</sup>O2) generation .

Photophysical Assays: Measure <sup>1</sup>O2 quantum yields using DPBF (1,3-diphenylisobenzofuran) as a trap.

Cellular Uptake Studies: Use fluorescence microscopy with lipophilic tracking dyes to correlate substituent hydrophobicity (logP) with bioavailability .

Advanced: What strategies mitigate aggregation-caused quenching (ACQ) in anthracene dithione-based luminescent materials?

Methodological Answer:

Crystallization Engineering: Introduce steric groups (e.g., tert-butyl) to reduce π-π stacking and enhance solid-state emission .

Doping in Matrices: Embed the compound in polymers (e.g., PMMA) or silica nanoparticles to isolate molecules and suppress ACQ.

AIEE (Aggregation-Induced Emission Enhancement): Modify substituents to promote intramolecular rotation (e.g., tetraphenylethylene hybrids) .

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